

Introduction: Understanding the Core Attributes of 2-(p-Bromophenoxy)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(p-Bromophenoxy)ethanol**

Cat. No.: **B129414**

[Get Quote](#)

2-(p-Bromophenoxy)ethanol is an aromatic ether alcohol with the chemical formula $C_8H_9BrO_2$. Its molecular structure, featuring a brominated phenyl ring linked to an ethanol group via an ether bond, imparts specific characteristics that are crucial for its application in chemical synthesis and pharmaceutical research. As an intermediate or a reference standard, a thorough understanding of its solubility and stability is paramount for ensuring the accuracy, reproducibility, and safety of experimental and developmental work.

The presence of the polar hydroxyl (-OH) group allows for hydrogen bonding, while the bulky, hydrophobic bromophenoxy group dictates its solubility in organic solvents and limits its aqueous solubility. The ether linkage and the carbon-bromine bond are potential sites of chemical degradation. This guide provides the foundational knowledge and practical protocols to navigate these properties effectively.

Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of **2-(p-Bromophenoxy)ethanol** is essential for its proper handling, storage, and application.

Property	Value	Source
Molecular Formula	C ₈ H ₉ BrO ₂	
Molecular Weight	217.06 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	65-68 °C	
Boiling Point	163-165 °C at 13 mmHg	
pKa	14.49 (Predicted)	

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability, formulation possibilities, and reaction kinetics. The dual hydrophobic and hydrophilic nature of **2-(p-Bromophenoxy)ethanol** results in a varied solubility profile.

Qualitative and Quantitative Solubility

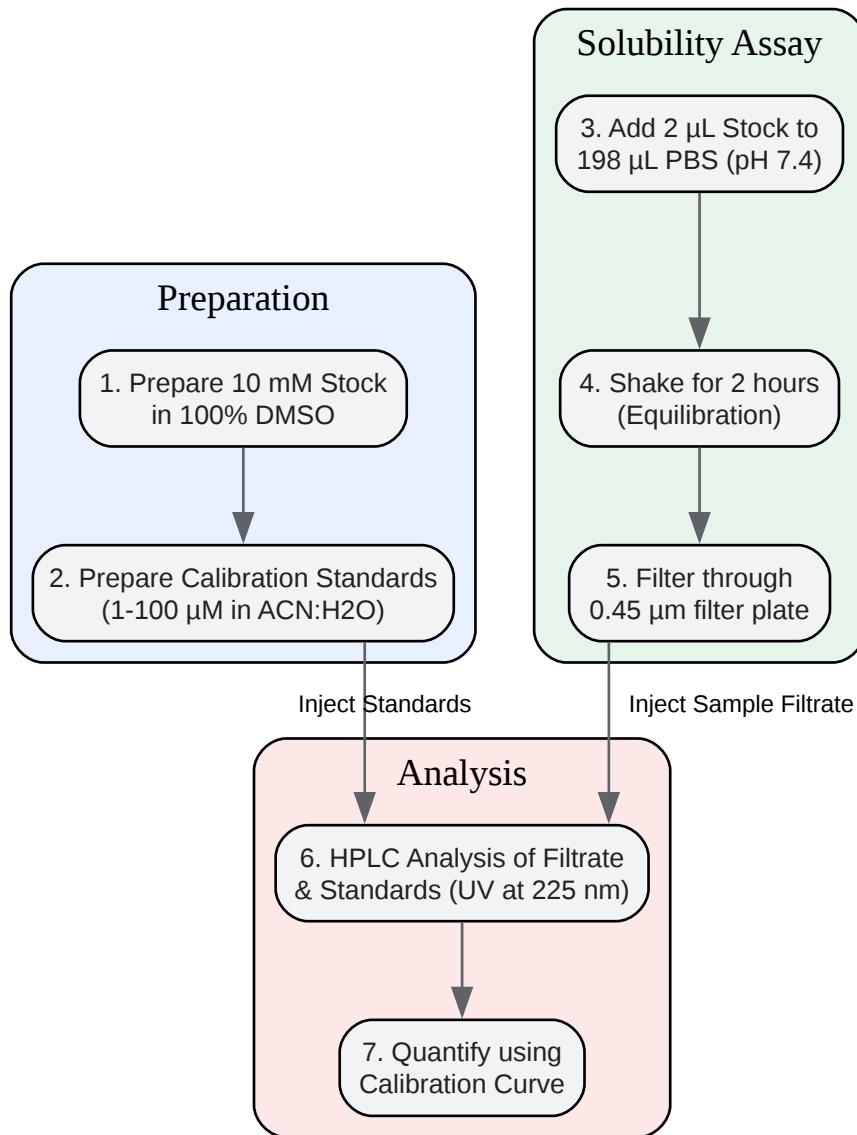
Initial assessments indicate that **2-(p-Bromophenoxy)ethanol** is soluble in alcohols and ethers, while being insoluble in water. For drug development and research applications, a more quantitative understanding is often required. The following table summarizes solubility data in common laboratory solvents.

Solvent	Type	Solubility (at 25 °C)	Experimental Notes
Water	Polar Protic	< 1 mg/mL (Practically Insoluble)	The large, non-polar bromophenoxy group dominates, limiting interaction with water molecules.
Ethanol	Polar Protic	Soluble	The ethanol moiety of the solute interacts favorably with the solvent.
Methanol	Polar Protic	Soluble	Similar to ethanol, hydrogen bonding and dipole-dipole interactions facilitate dissolution.
Acetone	Polar Aprotic	Freely Soluble	Acts as a good solvent for moderately polar compounds.
Dichloromethane (DCM)	Non-polar	Soluble	The bromophenoxy group's hydrophobicity drives solubility in chlorinated solvents.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Freely Soluble	A versatile solvent capable of dissolving a wide range of compounds.

Experimental Protocol: Kinetic Solubility Determination via HPLC

This protocol outlines a high-throughput method to determine the kinetic solubility of **2-(p-Bromophenoxy)ethanol** in a buffered aqueous solution, a common requirement in early-stage drug discovery.

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. After equilibration, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.


Step-by-Step Methodology:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **2-(p-Bromophenoxy)ethanol** in 100% DMSO.
- **Calibration Curve:** Prepare a series of calibration standards by diluting the stock solution in a 50:50 acetonitrile:water mixture. Recommended concentrations: 1, 5, 10, 25, 50, 100 μ M.
- **Solubility Assay:** a. Add 2 μ L of the 10 mM DMSO stock solution to 198 μ L of phosphate-buffered saline (PBS, pH 7.4) in a 96-well plate. This results in a final concentration of 100 μ M with 1% DMSO. b. Seal the plate and shake at room temperature for 2 hours to allow for equilibration. c. Filter the samples through a 0.45 μ m filter plate to remove any precipitated compound.
- **HPLC Analysis:** a. Inject the filtered samples and calibration standards onto the HPLC system. b. **HPLC Conditions:**
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Mobile Phase: Isocratic elution with 60% Acetonitrile, 40% Water (with 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 225 nm (where the benzene ring exhibits strong absorbance).
 - Injection Volume: 10 μ L.
- **Data Analysis:** a. Plot the peak area from the calibration standards against their known concentrations to generate a linear regression curve. b. Use the equation of the line to calculate the concentration of **2-(p-Bromophenoxy)ethanol** in the filtered test samples. This value represents the kinetic solubility.

Causality and Trustworthiness: The use of a standardized HPLC method with a calibration curve ensures quantitative accuracy. The kinetic nature of this assay (starting from a solid and allowing it to dissolve) mimics conditions relevant to many biological and formulation scenarios.

The 1% DMSO concentration is a standard practice to minimize co-solvent effects while ensuring the compound is initially in solution.

Diagram: Workflow for Kinetic Solubility Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the kinetic solubility of **2-(p-Bromophenoxy)ethanol**.

Chemical Stability and Degradation

Assessing the chemical stability of a compound is crucial for determining its shelf-life, identifying appropriate storage conditions, and understanding potential degradation products that may affect its purity, activity, or safety. **2-(p-Bromophenoxy)ethanol** is generally stable under normal storage conditions (cool, dry, dark place). However, it possesses functional groups that can be susceptible to degradation under stress.

Potential Degradation Pathways

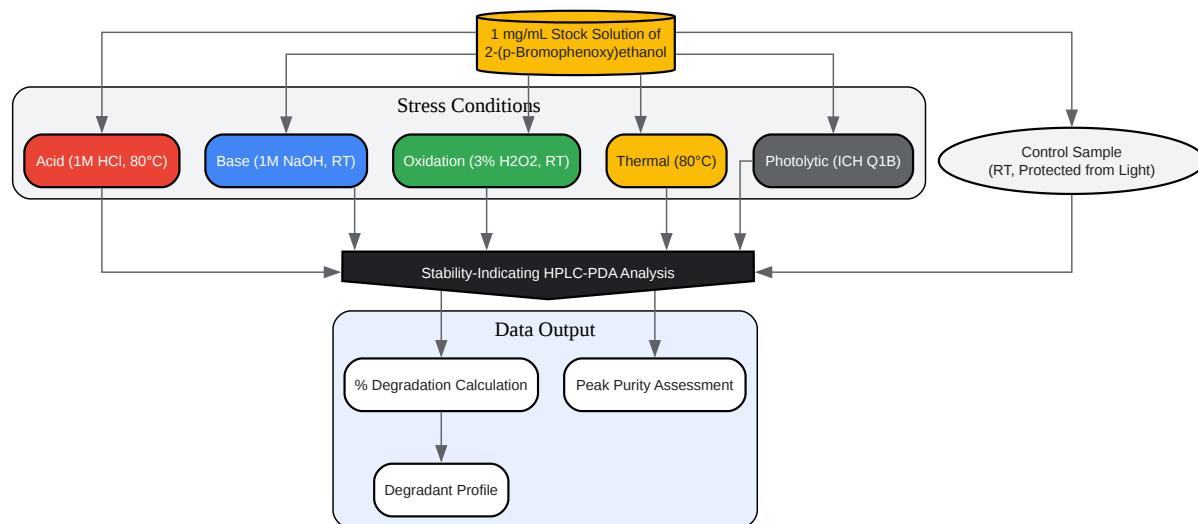
- Oxidation: The ether linkage can be susceptible to oxidation, potentially forming peroxides, especially in the presence of light and oxygen. The aromatic ring can also undergo oxidative degradation under harsh conditions.
- Hydrolysis: While the ether bond is generally stable, it can be cleaved under extreme pH (highly acidic or basic) and high-temperature conditions.
- Photodegradation: Aromatic bromine compounds can be sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent degradation products.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the compound under various stress conditions to identify likely degradation products and pathways.

Principle: The compound is subjected to harsh conditions (acid, base, oxidation, heat, light). The resulting samples are analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Step-by-Step Methodology:


- **Sample Preparation:** Prepare a 1 mg/mL solution of **2-(p-Bromophenoxy)ethanol** in a 50:50 acetonitrile:water mixture.
- **Stress Conditions:**
 - **Acid Hydrolysis:** Mix the sample solution 1:1 with 1 M HCl. Heat at 80 °C for 4 hours.

- Base Hydrolysis: Mix the sample solution 1:1 with 1 M NaOH. Keep at room temperature for 2 hours.
- Oxidative Degradation: Mix the sample solution 1:1 with 3% H₂O₂. Keep at room temperature for 24 hours.
- Thermal Degradation: Heat the sample solution at 80 °C for 24 hours.
- Photodegradation: Expose the sample solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
- Control: Keep a sample solution at room temperature, protected from light.
- Sample Quenching: After the exposure period, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- HPLC Analysis (Stability-Indicating Method):
 - a. Rationale: A gradient elution method is used to ensure the separation of the parent peak from any more polar or less polar degradation products that may form.
 - b. HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Gradient: 30% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
 - Flow Rate: 1.0 mL/min.
 - Detection: Photodiode Array (PDA) detector to obtain UV spectra of all peaks, aiding in peak purity assessment and identification.
- Data Analysis:
 - a. Compare the chromatograms from the stressed samples to the control sample.
 - b. Calculate the percentage degradation of **2-(p-Bromophenoxy)ethanol**.
 - c. Assess peak purity of the parent peak to ensure co-eluting impurities are not present.
 - d. Analyze the UV spectra of new peaks to gain preliminary information about the degradants.

Self-Validating System: The use of a control sample and a PDA detector makes this protocol self-validating. The control confirms the stability of the compound under ambient conditions, while the PDA detector helps to confirm that the separation method is adequate (peak purity)

and provides spectral data for all detected peaks, which is the first step in identifying unknown degradants.

Diagram: Forced Degradation Study Logic

[Click to download full resolution via product page](#)

Caption: Logical workflow for a forced degradation study of **2-(p-Bromophenoxy)ethanol**.

Summary and Best Practices

- Solubility: **2-(p-Bromophenoxy)ethanol** exhibits poor aqueous solubility but is readily soluble in common organic solvents like acetone, ethanol, and DMSO. For quantitative studies, HPLC-based methods provide accurate and reproducible data.

- Stability: The compound is stable under standard storage conditions. However, forced degradation studies reveal potential liabilities towards strong oxidative and photolytic stress. The ether linkage and C-Br bond are the likely sites of degradation.
- Storage: To ensure long-term integrity, **2-(p-Bromophenoxy)ethanol** should be stored in a well-sealed container, protected from light, in a cool and dry place.
- Handling: Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. Handle in a well-ventilated area to avoid inhalation of dust.

This guide provides the essential framework for working with **2-(p-Bromophenoxy)ethanol**. By understanding its solubility and stability profile, researchers can design more robust experiments, develop stable formulations, and ensure the quality and reliability of their results.

References

- PubChem, National Center for Biotechnology Information. Compound Summary for CID 13035, 2-(4-Bromophenoxy)ethanol. [[Link](#)]
- To cite this document: BenchChem. [Introduction: Understanding the Core Attributes of 2-(p-Bromophenoxy)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129414#solubility-and-stability-of-2-p-bromophenoxy-ethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com